molecular formula C7H9Cl2N3 B1366951 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine CAS No. 61770-00-1

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Cat. No. B1366951
CAS RN: 61770-00-1
M. Wt: 206.07 g/mol
InChI Key: JYFSQUKOJVZDJE-UHFFFAOYSA-N
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Description

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 61770-00-1 . It has a molecular weight of 206.07 and is commonly used in scientific research due to its diverse applications. It serves as a valuable building block in the synthesis of various organic compounds, making it essential for drug discovery and material science advancements.


Molecular Structure Analysis

The molecular structure of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine can be represented by the InChI code: 1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 .


Physical And Chemical Properties Analysis

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a powder with a melting point of 56-61°C . and is typically stored at 4°C .

Scientific Research Applications

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .

Methods of Application or Experimental Procedures

The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Results or Outcomes

This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

2. Application in Energetic Materials

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the preparation of advanced fused bistetrazole-based primary explosives .

Methods of Application or Experimental Procedures

The first example of [5,6,5]-tricyclic bistetrazole-fused energetic materials has been obtained through a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .

Results or Outcomes

Among target compounds, organic salts exhibit higher detonation velocities (D: 8898−9077 m s−1) and lower sensitivities (IS: 16−20 J) than traditional high energy explosive RDX (D = 8795 m s−1; IS = 7.5 J). In addition, the potassium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin (DTAT-K) possesses excellent priming ability, comparable to traditional primary explosive Pb(N3)2, and ultralow minimum primary charge (MPC = 10 mg), which is the lowest MPC among the reported potassium-based primary explosives .

3. Application in Tandem Amination and Suzuki-Miyaura Cross-Coupling

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting reagent, which undergoes tandem amination and Suzuki-Miyaura cross-coupling to yield disubstituted pyrimidines .

Results or Outcomes

This method allows the synthesis of disubstituted pyrimidines, which are important structures in medicinal chemistry .

4. Application in the Synthesis of Biologically Active Compounds

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting material in the synthesis of complex pharmaceutical compounds .

Results or Outcomes

This method allows the synthesis of complex pharmaceutical and biologically active compounds, expanding the possibilities for drug discovery .

5. Application in Biarylpyrimidine Synthesis

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting reagent in the synthesis of biarylpyrimidines through biaryl cross-coupling .

Results or Outcomes

This method allows the synthesis of biarylpyrimidines, which are important structures in medicinal chemistry .

6. Application in Pharmacologically Active Decorated Six-Membered Heterocycles

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the synthesis of decorated six-membered heterocycles, which exhibit a wide range of pharmacological activities .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting material in the synthesis of decorated six-membered heterocycles .

Results or Outcomes

The synthesized compounds are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSQUKOJVZDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490620
Record name 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

CAS RN

61770-00-1
Record name 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YM Loksha, EB Pedersen, P La Colla… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A facile and novel synthetic route to MC-1220 was achieved by condensation of 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (1) with the sodium salt of 2,6-difluorophenylacetonitrile, …
Number of citations: 6 pubs.rsc.org
YM Loksha, D Globisch, EB Pedersen… - Journal of Heterocyclic …, 2008 - academia.edu
The discovery of novel anti-HIV-1 agents with longlasting suppression of viral replication is one of the most important goals in the field of AIDS research. In addition to nucleoside …
Number of citations: 6 www.academia.edu
YM Loksha, D Globisch, R Loddo, G Collu… - …, 2010 - Wiley Online Library
Easy street: Herein we describe a novel and practical synthesis of the anti-HIV compound MC-1220. Through the use of inexpensive reagents and commercially available starting …

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